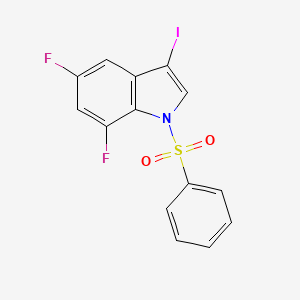

5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole

Vue d'ensemble

Description

5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. A common approach might include:

Starting Material: The synthesis often begins with a commercially available indole derivative.

Fluorination: Introduction of fluorine atoms at the 5 and 7 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.

Iodination: The 3-position iodination can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS).

Phenylsulfonylation: The phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the phenylsulfonyl group.

Reduction: Reduction reactions could target the iodine substituent or the sulfonyl group.

Substitution: The fluorine and iodine atoms can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution at the iodine position could yield various substituted indoles.

Applications De Recherche Scientifique

5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole may have applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways involving indole derivatives.

Medicine: Possible pharmaceutical applications due to its unique structure.

Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mécanisme D'action

The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The phenylsulfonyl group could enhance binding affinity or selectivity for certain targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

5,7-Difluoroindole: Lacks the iodine and phenylsulfonyl groups.

3-Iodoindole: Lacks the fluorine and phenylsulfonyl groups.

1-Phenylsulfonylindole: Lacks the fluorine and iodine substituents.

Uniqueness

The combination of fluorine, iodine, and phenylsulfonyl groups in 5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its simpler analogs.

Activité Biologique

5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole (CAS No. 500139-01-5) is a synthetic compound with potential biological applications, particularly in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₄H₈F₂INO₂S

- Molecular Weight : 419.19 g/mol

- LogP : 4.84 (indicating lipophilicity)

- Physical State : Solid

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The indole core structure is known for its role in many biological processes, including:

- Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often act as inhibitors for various enzymes, potentially affecting pathways related to cancer and inflammation.

- Modulation of Receptor Activity : Indole derivatives can influence neurotransmitter receptors, which may have implications in neuropharmacology.

Biological Activity Overview

Case Study 1: Anticancer Properties

In a study examining the cytotoxic effects of various indole derivatives, including this compound, researchers found that this compound significantly inhibited the proliferation of HeLa cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. The study reported an IC50 value indicating effective concentration levels for therapeutic applications.

Case Study 2: Enzyme Interaction

Another investigation focused on the inhibition of specific metabolic enzymes by this compound. It was found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs and highlights the need for further investigation into drug interactions.

Research Findings

Recent studies have highlighted the versatility of indole derivatives in medicinal chemistry. The introduction of fluorine and iodine atoms enhances their biological properties by modifying electronic characteristics and lipophilicity. This compound's unique structure allows it to serve as a template for further modifications aimed at improving efficacy and selectivity.

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-5,7-difluoro-3-iodoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2INO2S/c15-9-6-11-13(17)8-18(14(11)12(16)7-9)21(19,20)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJBTMPMUUCYME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC(=C3)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621501 | |

| Record name | 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500139-01-5 | |

| Record name | 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.